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Compound Name:
2-Fluoro-4-

(methylsulfonyl)nitrobenzene

Cat. No.: B1442064 Get Quote

Introduction
2-Fluoro-4-(methylsulfonyl)nitrobenzene is a key intermediate in medicinal chemistry and

drug development, valued for its specific reactivity in nucleophilic aromatic substitution

reactions. The presence of three distinct functional groups—a nitro group, a methylsulfonyl

group, and a fluorine atom—on the aromatic ring creates a unique electronic environment that

is crucial for its synthetic applications. This guide provides an in-depth analysis of the

spectroscopic characteristics of this compound, offering researchers and scientists a

comprehensive reference for its identification and characterization.

Due to the limited availability of published experimental spectra for 2-Fluoro-4-
(methylsulfonyl)nitrobenzene, this guide leverages a predictive approach grounded in the

analysis of analogous compounds and established principles of spectroscopic interpretation.

By examining the spectral data of 4-fluoronitrobenzene, methyl phenyl sulfone, and 4-

nitroanisole, we can confidently predict the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) features of the target molecule.

Molecular Structure and Predicted Spectroscopic
Correlations
The substitution pattern on the benzene ring is critical in determining the spectroscopic

behavior of 2-Fluoro-4-(methylsulfonyl)nitrobenzene. The electron-withdrawing nature of the
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nitro and methylsulfonyl groups, combined with the electronegativity of the fluorine atom,

results in a highly deshielded aromatic system.

Figure 1. Structure of 2-Fluoro-4-(methylsulfonyl)nitrobenzene with atom numbering for

NMR assignments.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of 2-Fluoro-4-(methylsulfonyl)nitrobenzene is predicted to exhibit

three distinct signals in the aromatic region and one singlet in the aliphatic region. The electron-

withdrawing substituents will cause all aromatic protons to be significantly downfield.

Predicted ¹H NMR Data

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-3 8.1 - 8.3 dd
J(H3-H5) ≈ 2.5 Hz,

J(H3-F) ≈ 8.0 Hz

H-5 7.8 - 8.0 ddd

J(H5-H6) ≈ 8.5 Hz,

J(H5-H3) ≈ 2.5 Hz,

J(H5-F) ≈ 4.5 Hz

H-6 7.4 - 7.6 t
J(H6-H5) ≈ 8.5 Hz,

J(H6-F) ≈ 8.5 Hz

-SO₂CH₃ 3.1 - 3.3 s -

Interpretation:

Aromatic Protons: The chemical shifts are estimated based on the additive effects of the

substituents. The nitro group strongly deshields the ortho and para protons, while the

methylsulfonyl group deshields the ortho and para positions. The fluorine atom also has a

deshielding effect. The coupling patterns are predicted based on standard aromatic coupling

constants and fluorine-proton couplings.
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Methyl Protons: The singlet for the methyl group of the methylsulfonyl moiety is expected to

be in the typical region for such groups, slightly downfield due to the electron-withdrawing

nature of the sulfonyl group.

Experimental Protocol for ¹H NMR:

Dissolve approximately 5-10 mg of 2-Fluoro-4-(methylsulfonyl)nitrobenzene in 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The presence of the fluorine atom will introduce C-F coupling, which can be a useful diagnostic

tool.

Predicted ¹³C NMR Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted C-F Coupling (J,
Hz)

C-1 148 - 152 d, J ≈ 250 Hz

C-2 125 - 129 d, J ≈ 25 Hz

C-3 118 - 122 d, J ≈ 20 Hz

C-4 140 - 144 s

C-5 130 - 134 d, J ≈ 5 Hz

C-6 115 - 119 d, J ≈ 3 Hz

-SO₂CH₃ 44 - 46 s

Interpretation:

Aromatic Carbons: The chemical shifts are influenced by the electronic effects of the

substituents. The carbon attached to the fluorine (C-1) will show a large one-bond C-F

coupling constant. The other aromatic carbons will exhibit smaller two-, three-, and four-bond

C-F couplings.

Methyl Carbon: The methyl carbon of the sulfonyl group is expected in the aliphatic region.

Experimental Protocol for ¹³C NMR:

Use the same sample prepared for ¹H NMR spectroscopy.

Acquire a proton-decoupled ¹³C NMR spectrum.

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and

the presence of quaternary carbons.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present in the molecule.
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C stretch

1530 - 1510 Strong Asymmetric NO₂ stretch

1350 - 1330 Strong Symmetric NO₂ stretch

1320 - 1300 Strong Asymmetric SO₂ stretch

1160 - 1140 Strong Symmetric SO₂ stretch

1250 - 1150 Strong C-F stretch

900 - 675 Medium-Strong
Aromatic C-H out-of-plane

bend

Interpretation:

The IR spectrum is expected to be dominated by strong absorptions from the nitro and

methylsulfonyl groups. The C-F stretch will also be a prominent feature. The aromatic C-H and

C=C stretching vibrations will confirm the presence of the benzene ring.

Experimental Protocol for IR Spectroscopy:

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry

KBr powder and pressing it into a transparent disk.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Record the spectrum over the range of 4000-400 cm⁻¹.

Perform a background correction before running the sample.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

m/z Predicted Identity

219 [M]⁺ (Molecular Ion)

203 [M - O]⁺

173 [M - NO₂]⁺

140 [M - SO₂CH₃]⁺

95 [C₆H₄F]⁺

79 [SO₂CH₃]⁺

Interpretation:

The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the

compound. The fragmentation pattern will likely involve the loss of the nitro and methylsulfonyl

groups, as these are relatively good leaving groups.

[C₇H₆FNO₄S]⁺˙
m/z = 219

[C₇H₆FO₂S]⁺
m/z = 173- NO₂

[C₆H₄FNO₂]⁺
m/z = 140

- SO₂CH₃

[C₆H₄F]⁺
m/z = 95

- SO₂CH₃

Click to download full resolution via product page

Figure 2. Predicted major fragmentation pathways for 2-Fluoro-4-
(methylsulfonyl)nitrobenzene.

Experimental Protocol for Mass Spectrometry:
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Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Introduce the sample into the mass spectrometer via a direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray

Ionization (ESI).

Acquire the mass spectrum over an appropriate m/z range.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-Fluoro-4-
(methylsulfonyl)nitrobenzene. By leveraging data from analogous compounds and

fundamental spectroscopic principles, we have established a robust set of expected spectral

data. This information will serve as a valuable resource for researchers in the fields of organic

synthesis, medicinal chemistry, and drug development, aiding in the rapid and accurate

identification and characterization of this important chemical intermediate. The provided

experimental protocols offer a standardized approach for obtaining high-quality spectral data.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-
(methylsulfonyl)nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1442064#spectroscopic-data-nmr-ir-ms-
of-2-fluoro-4-methylsulfonyl-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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